(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid
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Description
(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.263. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Drug Discovery
- The compound has been employed as a key intermediate in the synthesis of the macrodiolide antibiotic elaiolide, highlighting its potential in drug discovery and synthesis (Morita & Kuwahara, 2007).
- It has been used in the synthesis of piperine analogs as inhibitors for multidrug efflux pump NorA overexpressing Staphylococcus aureus, demonstrating its role in combating antibiotic resistance (Chopra, Dhingra, & Dhar, 2019).
- The compound's derivatives, particularly (2E,4E)-5-arylpenta-2,4-dienoic acid hydroxyamides, have shown to be potent inhibitors of histone deacetylase, indicating its significance in cancer research (Marson et al., 2004).
Role in Plant Biology and Agriculture
- A derivative, pyrenophoric acid, has been isolated from Pyrenophora semeniperda, a fungal pathogen proposed as a mycoherbicide. This derivative has shown strong phytotoxicity and is structurally related to the plant growth regulator abscisic acid, underlining its agricultural importance (Masi et al., 2014).
- The compound and its derivatives have been used to study the essential structural features for inhibition of root gravitropism, shedding light on plant growth and development (Shindo et al., 2020).
Chemical Synthesis and Analysis
- It has been used in the study of reaction mechanisms and structural analysis, illustrating its utility in organic chemistry and structural biology (Časar et al., 2005).
- The compound has been part of a comprehensive study in synthetic chemistry, such as in the synthesis of avenalumic carboxamide derivatives from ferulic acid, indicating its relevance in synthetic pathway exploration (Bazin et al., 2008).
Properties
IUPAC Name |
(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10(8-14(16)17)6-7-11-9-15-13-5-3-2-4-12(11)13/h2-9,15H,1H3,(H,16,17)/b7-6+,10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZOWPQEARTBQG-LQPGMRSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.